![molecular formula C22H16BrNO B3456834 N-(3-bromophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide](/img/structure/B3456834.png)
N-(3-bromophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide
Overview
Description
N-(3-bromophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide, commonly known as Br-DPC, is a synthetic compound that has been used in various scientific research studies. It is a cyclopropene derivative that has shown potential in the field of medicinal chemistry due to its unique structure and properties.
Mechanism of Action
Br-DPC exerts its effects by binding to the active site of COX-2, thereby inhibiting its activity. This leads to a decrease in the production of prostaglandins, which in turn reduces inflammation. Additionally, Br-DPC has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
Br-DPC has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been found to have neuroprotective effects in animal models of Parkinson's disease. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to reduce the expression of matrix metalloproteinases, which are enzymes involved in tissue remodeling.
Advantages and Limitations for Lab Experiments
One advantage of using Br-DPC in lab experiments is its specificity for COX-2, which allows researchers to study the effects of inhibiting this enzyme without affecting the activity of other enzymes. However, one limitation is that Br-DPC is not very soluble in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on Br-DPC. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Another area of interest is its neuroprotective effects, which could be explored further in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the anti-cancer properties of Br-DPC could be studied further to determine its potential as a cancer treatment. Finally, new synthesis methods could be developed to improve the yield and purity of Br-DPC.
Scientific Research Applications
Br-DPC has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In particular, Br-DPC has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. This makes Br-DPC a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(3-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO/c23-17-12-7-13-18(14-17)24-22(25)21-19(15-8-3-1-4-9-15)20(21)16-10-5-2-6-11-16/h1-14,21H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQQMOLNIISBRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2C(=O)NC3=CC(=CC=C3)Br)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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